Product packaging for Medicarpin-3-acetate(Cat. No.:CAS No. 1891-12-9)

Medicarpin-3-acetate

Cat. No.: B600570
CAS No.: 1891-12-9
M. Wt: 312.3 g/mol
InChI Key: YZWXTJOBCWPTTJ-YJBOKZPZSA-N
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Description

Contextualization within Pterocarpan (B192222) and Isoflavonoid (B1168493) Chemistry and Biology

Medicarpin-3-acetate belongs to the pterocarpan class of isoflavonoids. cymitquimica.com Pterocarpans are characterized by a tetracyclic ring system, which is a fusion of a chroman and a pyran ring. ontosight.ai They are a significant group of natural products found predominantly in the Leguminosae (Fabaceae) family of plants. nih.govajol.info Medicarpin (B1676140), the parent compound of this compound, is a well-known phytoalexin, a substance produced by plants as a defense mechanism against pathogens. ontosight.ainih.gov

Isoflavonoids, including pterocarpans, are synthesized in plants through the phenylpropanoid pathway. These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, and estrogenic effects. ontosight.aiontosight.airesearchgate.net The specific stereochemistry of pterocarpans, such as the dextrorotatory nature of (+)-medicarpin, is crucial for their biological function. ontosight.ai The addition of an acetate (B1210297) group to the 3-hydroxyl position of medicarpin to form this compound is a chemical modification that can alter its properties and is a subject of scientific inquiry.

Historical Perspective of Related Phytoalexin Research

The concept of phytoalexins was first proposed in the 1940s by Müller and Börger following their observations of potato tubers infected with Phytophthora infestans. nih.govchitkara.edu.incambridge.org They hypothesized that plants produce these antimicrobial compounds in response to infection to inhibit pathogen growth. chitkara.edu.incambridge.org The first phytoalexin to be chemically isolated and characterized was pisatin (B192138) from the garden pea (Pisum sativum). nih.gov

Since then, research into phytoalexins has expanded significantly, leading to the discovery of a diverse array of these compounds from various plant families, including isoflavonoids like medicarpin, phaseollin, and glyceollin (B191339) from legumes. nih.govresearchgate.net Early studies focused on the antifungal properties of these compounds. cambridge.org Over the decades, research has evolved to encompass their biosynthesis, regulation, and their broader roles in plant defense and human health. nih.govresearchgate.net The study of phytoalexins has provided valuable insights into plant-microbe interactions and has opened avenues for developing new disease-resistant crops and potential therapeutic agents. researchgate.net

Rationale for Academic Investigation of Acetylated Pterocarpans

The academic investigation of acetylated pterocarpans, such as this compound, is driven by several key factors. Acetylation, the process of adding an acetyl group to a molecule, is a common chemical modification used in research to:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing acetylated derivatives of a parent compound like medicarpin, researchers can gain valuable insights into the structure-activity relationships. This helps to identify which parts of the molecule are essential for its biological effects.

Probe Metabolic Pathways: Acetylated forms of natural products can be used as tools to study metabolic pathways. For instance, they can help in understanding how the parent compound is metabolized in biological systems.

Chemical Synthesis and Derivatization: Acetylation can be a crucial step in the total synthesis of complex natural products or in the creation of novel derivatives with improved properties. For example, acetylation is sometimes used as a protective group strategy during multi-step chemical syntheses. The study of acetylated pterocarpans contributes to a deeper understanding of their chemical properties and potential applications.

Detailed Research Findings

Research on medicarpin, the precursor to this compound, has revealed a range of biological activities. These findings provide a basis for the continued investigation of its derivatives.

Table 1: Reported Biological Activities of Medicarpin

Biological Activity Description
Antimicrobial Exhibits inhibitory effects against various bacteria and fungi. ontosight.ainih.gov It has shown activity against Neisseria gonorrhoeae. researchgate.net
Antioxidant Acts as a scavenger of free radicals, potentially protecting against oxidative stress. ontosight.aiontosight.ai
Anti-inflammatory Research suggests potential anti-inflammatory effects. ontosight.airesearchgate.net
Anti-osteoporotic Promotes bone healing and increases bone mass by stimulating osteoblast differentiation. nih.govmedchemexpress.com

| Anticancer | Shows cytotoxic activities in human breast cancer and epidermoid carcinoma cells. nih.gov It can also induce apoptosis in multidrug-resistant leukemia cells. nih.govchemfaces.com |

Table 2: Chemical Properties of Medicarpin

Property Value
Chemical Formula C₁₆H₁₄O₄ ontosight.ai
Molecular Weight 270.28 g/mol
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol (B129727). ontosight.ai

| Natural Occurrence | Found in various plants, particularly of the genus Medicago, Sophora, and Glycyrrhiza. ontosight.ainih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1891-12-9

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl] acetate

InChI

InChI=1S/C18H16O5/c1-10(19)22-12-4-6-14-16(8-12)21-9-15-13-5-3-11(20-2)7-17(13)23-18(14)15/h3-8,15,18H,9H2,1-2H3/t15-,18-/m0/s1

InChI Key

YZWXTJOBCWPTTJ-YJBOKZPZSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)OC

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)OC

Synonyms

Medicarpin acetate;  (-)-Medicarpin acetate;  3-Acetoxy-9-methoxypterocarpan

Origin of Product

United States

Biosynthetic Pathways and Biotransformation Research Pertaining to Medicarpin 3 Acetate

Elucidation of Core Pterocarpan (B192222) Biosynthesis from Isoflavonoids

The journey from common isoflavonoids to the intricate structure of pterocarpans like medicarpin (B1676140) is a multi-step enzymatic cascade. frontiersin.orgencyclopedia.pub This pathway is a branch of the larger phenylpropanoid and flavonoid biosynthesis routes. encyclopedia.pubencyclopedia.pub

Key Enzymatic Steps and Gene Identification (e.g., Vestitone (B1219705) Reductase, Pterocarpan Synthase)

The biosynthesis of medicarpin from its isoflavonoid (B1168493) precursors is orchestrated by a series of specific enzymes. frontiersin.orgnih.gov The pathway diverges from general flavonoid metabolism with the action of isoflavone (B191592) synthase (IFS). encyclopedia.pubencyclopedia.pub Key enzymes that follow include isoflavone reductase (IFR), vestitone reductase (VR), and pterocarpan synthase (PTS), which work sequentially to transform formononetin (B1673546) into medicarpin. frontiersin.orgnih.gov

Initially, it was believed that a single enzyme, "pterocarpan synthase," catalyzed the final step from vestitone to medicarpin. researchgate.net However, further research has clarified that this conversion is a two-step process involving two distinct enzymes: vestitone reductase and a dehydratase. researchgate.netnih.gov Vestitone reductase first reduces (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI). researchgate.net Subsequently, 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase, now more commonly referred to as pterocarpan synthase (PTS), catalyzes a dehydration and ring closure to form (-)-medicarpin. researchgate.netnih.gov

The genes encoding these crucial enzymes have been identified in various leguminous plants. For instance, vestitone reductase was first purified and characterized from alfalfa (Medicago sativa). researchgate.net Pterocarpan synthase has been identified in several species, including Glycyrrhiza echinata, soybean (Glycine max), and Lotus japonicus. encyclopedia.pubnih.gov These enzymes exhibit high stereospecificity, which is critical for the biological activity of the final pterocarpan product. nih.gov

EnzymeFunctionGene/Protein Identified In
Isoflavone Reductase (IFR)Reduces 2'-hydroxyformononetin (B191511) to (3R)-vestitone. frontiersin.orgAlfalfa, Chickpea, Licorice frontiersin.org
Vestitone Reductase (VR)Reduces (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). researchgate.netAlfalfa, Pea researchgate.netfrontiersin.org
Pterocarpan Synthase (PTS)Catalyzes the ring closure of DMI to form medicarpin. nih.govfrontiersin.orgGlycyrrhiza echinata, Soybean, Lotus japonicus encyclopedia.pubnih.gov

Precursor Flux and Regulation in Plant Systems

The production of isoflavonoids and, consequently, pterocarpans is tightly regulated in plants. nih.gov This regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes and the transport of intermediates. encyclopedia.pubfrontiersin.org The expression of genes encoding key enzymes like chalcone (B49325) synthase (CHS) and isoflavone synthase (IFS) is often induced by environmental stressors such as pathogen attack or UV radiation, as many of these compounds act as phytoalexins. encyclopedia.pubnih.govfrontiersin.org

Transcription factors, particularly those from the MYB family, play a significant role in controlling the expression of isoflavonoid biosynthetic genes. nih.govmdpi.com For example, certain MYB transcription factors can upregulate the expression of genes in the pathway, leading to increased production of isoflavonoids. nih.gov The flux of precursors through the pathway is also managed by the spatial organization of the enzymes involved, with evidence suggesting that some enzymes are associated with the endoplasmic reticulum, potentially forming a metabolic channel to efficiently guide intermediates. encyclopedia.pub Furthermore, the accumulation and storage of these compounds are influenced by modifications like glycosylation and malonylation, which can affect their solubility and transport within the cell. nih.govmdpi.com

Hypothetical Mechanisms of Acetylation in Plant Metabolism

While the core biosynthesis of medicarpin is relatively well-understood, the specific mechanism for the acetylation of medicarpin at the 3-hydroxyl group to form medicarpin-3-acetate is less defined. However, general principles of acetylation in plant secondary metabolism provide a framework for understanding this process.

Identification and Characterization of Putative Acyltransferases

The acetylation of secondary metabolites in plants is carried out by a large and diverse family of enzymes known as acyltransferases. frontiersin.orgnih.gov Specifically, the BAHD family of acyltransferases is known to be involved in the acylation of various compounds, including flavonoids and isoflavonoids. mdpi.com These enzymes utilize acyl-Coenzyme A (acyl-CoA) molecules as donors to transfer an acyl group to an acceptor molecule. mdpi.com

While a specific acyltransferase responsible for the production of this compound has not been definitively identified, phylogenetic analysis and biochemical assays suggest that acyltransferases involved in isoflavonoid acylation have evolved in leguminous plants. nih.govresearchgate.net It is hypothesized that a yet-to-be-characterized member of the BAHD acyltransferase family is responsible for the acetylation of medicarpin. Identifying this specific enzyme would require screening candidate genes that are co-expressed with the medicarpin biosynthetic pathway genes under conditions that induce phytoalexin production.

Subcellular Localization of Acetylation Processes

Protein acetylation in plants is a widespread post-translational modification that occurs in various cellular compartments, including the cytosol, nucleus, and plastids. asbmb.orgmdpi.com The acetylation of small molecules like flavonoids is also compartmentalized. The enzymes responsible for these modifications, such as acyltransferases, can be localized in the cytoplasm or associated with membranes like the endoplasmic reticulum. encyclopedia.pub

For isoflavonoids, modifications such as glycosylation and acylation often facilitate their transport and storage, typically within the vacuole. nih.gov It is plausible that the acetylation of medicarpin occurs in the cytoplasm, where acetyl-CoA is readily available. The resulting this compound may then be transported to the vacuole for storage or to the site of action, such as the cell wall during a defense response. Subcellular localization studies of putative acyltransferases will be crucial to pinpoint where the acetylation of medicarpin takes place within the plant cell.

Microbial Biotransformation and Production Strategies for Medicarpin

Given the low abundance of medicarpin in plants and the complexity of its chemical synthesis, researchers are exploring microbial systems for its production. researchgate.netresearchgate.net

The heterologous production of medicarpin has been successfully demonstrated in engineered microorganisms like Saccharomyces cerevisiae (yeast). researchgate.netresearchgate.netnih.gov This involves introducing the genes for the key biosynthetic enzymes from plants into the microbial host. researchgate.netresearchgate.net By providing a suitable precursor, such as liquiritigenin (B1674857), the engineered yeast can carry out the enzymatic conversions to produce medicarpin. researchgate.netresearchgate.net

Initial yields of medicarpin in these systems have been modest, but optimization strategies are being employed to increase titers. researchgate.netresearchgate.net These strategies include increasing the gene copy numbers of rate-limiting enzymes, such as vestitone reductase (VR) and pterocarpan synthase (PTS), and optimizing fermentation conditions. researchgate.netresearchgate.net For example, one study reported an increase in medicarpin production from 0.82 ± 0.18 mg/L to 2.05 ± 0.72 mg/L by increasing the copy numbers of the VR and PTS genes. researchgate.netresearchgate.netnih.gov

Heterologous Biosynthesis in Engineered Microorganisms (e.g., Saccharomyces cerevisiae)

The heterologous biosynthesis of medicarpin has been successfully demonstrated in the engineered yeast Saccharomyces cerevisiae. nih.govnih.gov This approach involves identifying and transferring the necessary biosynthetic genes from plants into a microbial host, which then acts as a "cell factory" for producing the target compound.

Researchers have identified key genes involved in the medicarpin biosynthetic pathway from plants like Glycyrrhiza glabra and Glycyrrhiza uralensis through comparative transcriptome and bioinformatic analyses. nih.govresearchgate.netnih.gov In one study, eight essential genes were identified and their corresponding enzymes' functions were confirmed through in vitro and in vivo reactions. nih.govnih.gov These enzymes are responsible for converting precursors into medicarpin and its intermediates. nih.govnih.gov

The introduction of these eight genes into S. cerevisiae enabled the production of medicarpin from a supplied substrate, liquiritigenin. nih.govnih.gov The initial yield of medicarpin in the engineered yeast strain was reported to be 0.82 ± 0.18 mg/L. nih.govnih.gov This foundational work established the feasibility of producing medicarpin in a microbial system, paving the way for further optimization. nih.gov

Pathway Engineering for Enhanced Titer and Specific Derivative Production

Once a biosynthetic pathway is established in a heterologous host, pathway engineering strategies are employed to increase the production titer and potentially create specific derivatives. nih.gov These strategies involve optimizing the expression of key enzymes and manipulating the metabolic flux towards the desired product.

A significant bottleneck in the engineered medicarpin pathway was identified in the final steps of the conversion process. nih.gov To address this, researchers focused on increasing the gene copy numbers of two critical enzymes: vestitone reductase (VR) and pterocarpan synthase (PTS). nih.govnih.gov By enhancing the expression of these enzymes, the metabolic flow from the intermediate vestitone to the final product, medicarpin, was improved. researchgate.net This optimization strategy resulted in a 2.5-fold increase in the medicarpin titer, reaching 2.05 ± 0.72 mg/L when using liquiritigenin as the substrate. nih.govresearchgate.netnih.gov

Further experiments have explored the use of different starting substrates to maximize yield. When formononetin was used as the substrate, the final medicarpin yield was even higher, at 4.27 ± 0.08 mg/L. nih.gov This is attributed to the shorter metabolic pathway from formononetin to medicarpin compared to the pathway starting from liquiritigenin. nih.gov

Table 1: Medicarpin Production in Engineered S. cerevisiae

Engineered Strain ModificationSubstrateFinal Medicarpin Titer (mg/L)Reference
Introduction of 8 key biosynthetic genesLiquiritigenin0.82 ± 0.18 nih.govnih.gov
Increased copy number of VR and PTS genesLiquiritigenin2.05 ± 0.72 nih.govresearchgate.netnih.gov
Optimized strain (DW11)Formononetin4.27 ± 0.08 nih.gov

Application of Metabolic Engineering Principles for Derivative Synthesis

Metabolic engineering principles are not only used to enhance the production of a core compound but also to synthesize novel derivatives. This is often achieved by introducing additional enzymes that can modify the final product. While the direct biosynthetic production of This compound in engineered microorganisms is not documented in the reviewed literature, research on other derivatives, such as glucosides, demonstrates the potential of this approach.

For instance, studies have identified glycosyltransferase enzymes that can convert medicarpin into its 3-O-glucoside. researchgate.netmaxapress.com Researchers have identified two such enzymes, AmGT28 and AmGT44, from Astragalus membranaceus. researchgate.netmaxapress.com These enzymes were shown to efficiently catalyze the glycosylation of medicarpin. researchgate.netmaxapress.com By expressing an enzyme like AmGT44 in a microbial host such as E. coli, a whole-cell biocatalytic system was established that could convert medicarpin into medicarpin-3-O-glucoside with a high conversion rate. researchgate.netmaxapress.com

The synthesis of an acetate (B1210297) derivative like this compound would require an acetyltransferase capable of using medicarpin as a substrate. Acetylation is a common biological reaction, often involving acetyl-coenzyme A as the acetyl group donor and catalyzed by acetyltransferase enzymes. wikipedia.orgresearchgate.net While the heterologous production of medicarpin has been established, the subsequent enzymatic acetylation to form this compound has not been specifically reported. The creation of this compound would likely involve a biotransformation step where purified medicarpin, produced via fermentation, is treated with a specific acetyltransferase, or by developing an engineered microbial strain that expresses both the medicarpin biosynthetic pathway and a suitable acetyltransferase. However, the identification and characterization of an enzyme that performs the 3-O-acetylation of medicarpin remains a necessary future step.

Chemical Synthesis Methodologies for Medicarpin 3 Acetate

Total Synthesis Approaches for the Pterocarpan (B192222) Scaffold

The complete laboratory synthesis of the pterocarpan scaffold is a primary focus of research, as it allows for the production of medicarpin (B1676140) and related compounds for scientific study.

Chiral Synthesis Strategies for Stereoselective Production

The specific three-dimensional arrangement of atoms, or stereochemistry, in pterocarpans is crucial for their biological function. Therefore, developing synthesis methods that produce a single, desired stereoisomer is highly important. One effective strategy involves an asymmetric synthesis that establishes the two chiral centers of (+)-medicarpin in a single step using a chiral oxazolidinone auxiliary. acs.org Another approach to achieving enantioselectivity is through the resolution of a racemic intermediate. For instance, racemic 2'-benzyloxyflavanone can be separated into its constituent enantiomers, which can then be converted to the desired enantiopure pterocarpan. nih.govresearchgate.net This method was successfully used in the first enantioselective synthesis of trans-(6aS,11aR)-pterocarpan and its subsequent conversion to cis-(6aS,11aS)-pterocarpan. nih.govresearchgate.net

Targeted Derivatization of Medicarpin to its 3-acetate Form

Once medicarpin has been synthesized or obtained from natural sources, it can be chemically modified to produce medicarpin-3-acetate.

Acetylation Chemistry and Reagent Selection

The conversion of medicarpin to its 3-acetate derivative is an acetylation reaction. A common method involves treating medicarpin with acetic anhydride (B1165640) in pyridine, often with a catalytic amount of DMAP (4-dimethylaminopyridine), at room temperature. nih.govtandfonline.com This reaction adds an acetyl group to the hydroxyl group at the 3-position of the medicarpin molecule. After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate (B1210297) to isolate the product. nih.gov Another approach to acetylation involves using diacetyl and acetic acid under visible light and an argon atmosphere, which can selectively produce phenol (B47542) acetates. acs.org

Reagent/MethodConditionsYield
Acetic anhydride/pyridine/DMAPRoom temperature, 2 hours69% nih.gov
Diacetyl/acetic acid/visible lightArgon atmosphere40-85% (for various phenols) acs.org

Regioselective Functionalization Techniques

Medicarpin has two hydroxyl groups, but the one at the C-3 position is more reactive. This difference in reactivity allows for selective acetylation at this position. By controlling the amount of the acetylating agent, it is possible to favor the formation of the 3-acetate derivative. nih.gov In cases where such direct methods are not selective enough, chemists can employ regioselective techniques. For example, zinc chloride supported on alumina (B75360) has been used as a catalyst for the regioselective ortho-acylation of phenols with carboxylic acids. rsc.orgrsc.org This method takes advantage of the formation of a chelated intermediate to direct the acylation to the position adjacent to the hydroxyl group. rsc.org

Development of Novel Synthetic Routes and Protecting Group Strategies

Researchers are continually seeking new and improved ways to synthesize medicarpin and its derivatives. These efforts include developing entirely new reaction pathways and refining the use of protecting groups. Protecting groups are temporary modifications to a functional group to prevent it from reacting while other parts of the molecule are being altered. jocpr.comorganic-chemistry.org

Novel synthetic strategies often focus on efficiency and the ability to create a variety of related compounds. For instance, a biomimetic synthesis of cytisine-pterocarpan derived compounds was developed using a DMAP-mediated strategy, with 1,4-dioxane (B91453) being identified as the optimal solvent for high yields. nih.gov Another innovative approach involves a visible-light-induced, metal-free method for the coupling and acetylation of phenols, where simply changing the solvent or atmosphere can switch between different products. acs.org

The choice of protecting groups is a critical aspect of complex molecule synthesis. jocpr.com These groups must be stable during various reaction steps and easily removable when no longer needed. organic-chemistry.org For example, silyl (B83357) esters are useful protecting groups for carboxylic acids as they can be removed under mild conditions using acid, base, or organometallic reagents. libretexts.org In the synthesis of pterocarpans, protecting groups are used to prevent unwanted side reactions. wisconsin.edu The development of orthogonal protecting group strategies, where different protecting groups can be removed independently of one another, is particularly valuable for the synthesis of complex molecules with multiple reactive sites. organic-chemistry.org

Molecular and Cellular Research on Biological Activities and Mechanisms of Medicarpin 3 Acetate

Investigation of Cellular Signaling Pathway Modulation (e.g., Wnt and Notch Pathways)

Research demonstrates that Medicarpin (B1676140) actively promotes bone regeneration by stimulating the canonical Wnt and Notch signaling pathways. nih.govnih.gov Studies using a cortical bone defect model in osteopenic rats revealed that treatment with Medicarpin leads to significant bone healing and new bone formation at the injury site. nih.govnih.gov This regenerative effect is directly linked to the activation of these two crucial signaling cascades, as evidenced by changes in the expression of key pathway components at both the transcript and protein levels. nih.govnih.gov

In the context of bone regeneration, Medicarpin treatment has been shown to significantly upregulate the mRNA expression of essential components of the Wnt and Notch signaling pathways. nih.gov Quantitative PCR (qPCR) analysis of tissue harvested from the defect region showed increased transcript levels for key Wnt signaling molecules including β-catenin, Dishevelled (Dvl), Frizzled (Fzd), and Lrp5. nih.gov Concurrently, the expression of Notch-1 and its ligand, Jagged-1, was also elevated, indicating the activation of Notch signaling, which is known to be upregulated during intramembranous bone repair. nih.gov

Table 1: Effect of Medicarpin on mRNA Expression of Wnt and Notch Signaling Components Data derived from qPCR analysis in a rat cortical bone defect model. nih.gov

Signaling PathwayGeneChange in Expression
Wntβ-cateninIncreased
WntGSK-3βIncreased
WntDvlIncreased
WntFzdIncreased
WntLrp5Increased
NotchNotch-1Increased
NotchJagged-1Increased

Consistent with the gene expression data, protein analysis confirms the activation of the Wnt pathway. nih.gov Western blot analysis showed that Medicarpin treatment modulates the levels of phosphorylated and non-phosphorylated forms of β-catenin and its upstream regulator, GSK-3β. nih.gov Specifically, it leads to an accumulation of the active, non-phosphorylated form of β-catenin. nih.gov Furthermore, levels of the downstream transcription factor LEF-1 were also increased. nih.gov Immunohistochemical staining corroborated these findings, showing enhanced localization of β-catenin in the area surrounding the bone injury, confirming the activation of the canonical Wnt signaling cascade at the protein level. nih.govnih.gov

Enzymatic Inhibition Studies (e.g., Monoamine Oxidase-B)

Medicarpin has been identified as a potent and selective inhibitor of human Monoamine Oxidase-B (hMAO-B), an enzyme implicated in the degradation of dopamine (B1211576) and a therapeutic target for neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Isolated from Canavalia lineata, Medicarpin demonstrates significant inhibitory activity against hMAO-B while showing only weak inhibition of the MAO-A isoform. nih.govresearchgate.net

Kinetic studies have characterized Medicarpin as a competitive inhibitor of hMAO-B. nih.govresearchgate.net This mode of inhibition means that Medicarpin binds to the active site of the enzyme, directly competing with the substrate. The inhibitory potency of Medicarpin is high, with a reported half-maximal inhibitory concentration (IC50) value of 0.45 µM. nih.gov Further kinetic analysis determined its inhibition constant (Ki) to be 0.27 µM, indicating a strong binding affinity for the hMAO-B enzyme. nih.govresearchgate.net

Table 2: Kinetic Parameters of Medicarpin Inhibition of Human MAO-B nih.govresearchgate.netnih.gov

ParameterValueDescription
IC50 0.45 µMThe concentration of Medicarpin required to inhibit 50% of hMAO-B activity.
Ki 0.27 µMThe inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.
Inhibition Type CompetitiveThe inhibitor binds to the enzyme's active site, competing with the substrate.

The interaction between Medicarpin and hMAO-B has been shown to be reversible. nih.govresearchgate.netmdpi.com Reversibility was confirmed through dialysis experiments, where the enzyme's activity was recovered after the removal of the inhibitor, distinguishing it from irreversible inhibitors that form covalent bonds with the enzyme. researchgate.netmdpi.com

Medicarpin also exhibits high specificity for the MAO-B isoform. It demonstrates a selectivity index (SI) of 44.2, meaning it is over 44 times more selective for MAO-B than for MAO-A. nih.govresearchgate.net This selectivity is crucial for therapeutic applications, as selective MAO-B inhibition can increase dopamine levels with a lower risk of the side effects associated with non-selective or MAO-A inhibition. mdpi.com

Mechanistic Studies of Anti-Microbial Action (e.g., Fungal Ergosterol (B1671047) Biosynthesis Inhibition)

Medicarpin is known to possess antifungal properties against various phytopathogenic fungi. researchgate.net However, the precise molecular mechanism underlying this activity is not fully elucidated in the available literature. A primary target for many antifungal agents is the ergosterol biosynthesis pathway. nih.govresearchgate.netpatsnap.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. creative-biolabs.comnih.gov

Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane structure and function, ultimately leading to the cessation of fungal growth or cell death. patsnap.commdpi.com Key enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase, are the targets of widely used azole antifungal drugs. nih.govresearchgate.net While flavonoids as a class are known to exert antifungal effects through various mechanisms—including cell wall deformation, and inhibition of nucleic acid synthesis and efflux pumps—a direct study confirming that Medicarpin's antifungal action proceeds via the specific inhibition of ergosterol biosynthesis has not been identified. mdpi.com Therefore, while it is a plausible mechanism, further research is required to definitively establish this link.

Cellular Target Identification in Pathogens

Detailed studies to identify the specific molecular targets of Medicarpin-3-acetate within pathogenic organisms have not been extensively published. However, its classification as a modified pterocarpan (B192222) phytoalexin suggests potential antifungal properties. One commercial supplier notes that the mode of action for this compound may be linked to its ability to disrupt the synthesis of the fungal cell wall, a common mechanism for many antifungal compounds. cymitquimica.com This suggests that enzymes involved in the biosynthesis of critical cell wall components, such as glucans or chitin, could be potential targets. Further empirical research is necessary to validate this proposed mechanism and to identify the precise molecular interactions.

Membrane Integrity and Permeability Assays

There is currently no publicly available research data from membrane integrity and permeability assays conducted specifically with this compound. Such assays are crucial for determining whether a compound's antimicrobial activity involves the disruption of the pathogen's cell membrane, leading to leakage of cellular contents and ultimately, cell death. Standard assays to determine this include measuring the release of intracellular components like potassium ions or ATP, or using fluorescent dyes that can only penetrate cells with compromised membranes. Future investigations in this area would be valuable to fully characterize the antifungal profile of this compound.

Research into Molecular Mechanisms of Antiproliferative Effects in Cellular Systems

Research into the antiproliferative effects of this compound is in its nascent stages. A study that isolated several compounds from the plant Calpurnia aurea, including 3-acetoxy-9-methoxypterocarpan (an alternative name for this compound), evaluated its in vitro anticancer activity. nih.govnih.gov The compound was tested against three human cancer cell lines: breast (MCF7), renal (TK10), and melanoma (UACC62). The study reported that 3-acetoxy-9-methoxypterocarpan exhibited "moderate activity" against these cell lines. nih.govnih.gov

Apoptosis Pathway Activation (e.g., Caspase Activation, Bcl-2/Bax Regulation)

There are no specific studies available that have investigated the ability of this compound to induce apoptosis or its effects on the molecular machinery of programmed cell death. Research has not yet delved into whether its antiproliferative activity involves the activation of key executioner enzymes like caspases or the modulation of the critical Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.

Cell Cycle Perturbation Analysis

Detailed analyses of the effects of this compound on cell cycle progression in cancer cells have not been published. Consequently, it is unknown whether the compound's moderate antiproliferative effects are due to its ability to cause cell cycle arrest at specific checkpoints, such as G1/S or G2/M.

Investigation of Phytoalexin Activity in Plant Defense Responses

This compound is recognized as an acetylated derivative of medicarpin, a well-established pterocarpan phytoalexin. cymitquimica.com Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack. The addition of an acetate (B1210297) group to medicarpin may alter its biological properties, such as solubility, stability, or antimicrobial potency. However, specific research into the phytoalexin activity of this compound itself is not currently available.

Plant-Pathogen Interaction Studies

There are no published studies that specifically examine the role of this compound in plant-pathogen interactions. Investigations have not yet been conducted to determine if this compound is produced by plants in response to infection, its concentration at the site of infection, or its efficacy in inhibiting pathogen growth in a plant model system.

Role in Plant-Microbe and Plant-Plant Interactions

This compound, a derivative of the well-studied pterocarpan phytoalexin medicarpin, is implicated in the complex chemical dialogues between plants and other organisms. cymitquimica.com While research directly investigating the acetate form is limited, the extensive body of knowledge on medicarpin provides a strong foundation for understanding its role in defensive and interactive capacities.

Antimicrobial Activity in Plant Defense

Pterocarpans, including medicarpin, are renowned for their function as phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack. nih.gov Medicarpin exhibits significant antifungal properties, and its accumulation is a key defense mechanism in leguminous plants such as Medicago truncatula and chickpea (Cicer arietinum). biosynth.comnih.gov The proposed mode of action for this compound is linked to the disruption of fungal cell wall synthesis, presenting a direct mechanism of inhibiting pathogen growth. cymitquimica.com

Upon infection with fungal pathogens like powdery mildew (Erysiphe pisi), susceptible plants show a delayed accumulation of medicarpin. In contrast, resistant genotypes exhibit a rapid induction of isoflavonoid (B1168493) biosynthesis, leading to higher levels of medicarpin at infection sites. This targeted accumulation is crucial for both penetration and post-penetration resistance against the invading fungus.

Furthermore, medicarpin is involved in activating broader defense signaling pathways. Its presence can increase the levels of salicylic (B10762653) acid, a key phytohormone in plant immunity, and lead to the accumulation of reactive oxygen species such as hydrogen peroxide at the site of infection. This cascade of responses helps to confine the pathogen and prevent the spread of disease.

Table 1: Research Findings on the Role of Medicarpin in Plant-Microbe Interactions

Organism/Interaction Key Findings
Plant-Pathogen (Medicago truncatula vs. Erysiphe pisi) Medicarpin accumulates at fungal infection sites, providing resistance.
Pre-treatment with medicarpin enhances resistance in susceptible plants.
Activates the salicylic acid signaling pathway.

Role in Plant-Plant Interactions (Allelopathy)

Currently, there is a notable lack of specific research on the role of this compound in plant-plant interactions, or allelopathy. Allelopathy involves the release of biochemicals by one plant that can influence the growth, survival, and reproduction of neighboring plants. While other isoflavonoids have been implicated in such interactions, the direct involvement of this compound in this ecological process remains an area for future investigation.

Elicitor-Induced Biosynthesis and Accumulation Mechanisms

The production of this compound is intricately linked to the biosynthesis of its precursor, medicarpin, which is synthesized in response to various stress signals known as elicitors. These elicitors can be of biotic origin, such as components from fungal cell walls, or abiotic, like certain chemical compounds.

Elicitor-Triggered Biosynthesis

In cell suspension cultures of the model legume Medicago truncatula, treatment with yeast elicitor or the plant signaling molecule methyl jasmonate (MJ) has been shown to induce the accumulation of medicarpin. nih.gov These elicitors trigger a significant and rapid upregulation of genes involved in the early stages of the (iso)flavonoid biosynthetic pathway. nih.gov

Interestingly, the mechanism of induction appears to differ depending on the elicitor. Yeast elicitor prompts the de novo synthesis of medicarpin from primary metabolic precursors. In contrast, methyl jasmonate appears to signal for the mobilization of pre-existing isoflavone (B191592) glycosides, which are then converted to medicarpin. nih.gov This suggests that plants have multiple strategies for rapidly deploying this defensive compound.

The intensity of the elicitor signal can also influence the form in which medicarpin accumulates. In chickpea cell cultures, low to moderate elicitor doses tend to favor the formation of medicarpin conjugates, such as 3-O-glucoside-6'-O-malonates. Conversely, high doses of elicitors lead predominantly to the accumulation of the aglycone form, medicarpin. nih.gov This differential response allows the plant to modulate its defensive chemistry based on the perceived level of threat.

The final step in the formation of this compound would involve the enzymatic acetylation of medicarpin. While the specific enzymes responsible for this acetylation in the context of phytoalexin biosynthesis have not been fully characterized, it represents a key modification that could alter the compound's stability, solubility, and biological activity.

Table 2: Elicitors and Their Effects on Medicarpin Biosynthesis

Elicitor Plant System Observed Effect
Yeast Elicitor Medicago truncatula cell cultures Rapid induction of (iso)flavonoid pathway genes; de novo synthesis of medicarpin.
Methyl Jasmonate (MJ) Medicago truncatula cell cultures Mobilization of pre-existing isoflavone glycosides for medicarpin synthesis.

Accumulation and Cellular Localization

Once synthesized, medicarpin and its derivatives must be transported to where they are needed for defense. In response to fungal infection, medicarpin has been observed to accumulate specifically at the sites of pathogen attack. This precise localization is likely crucial for its effectiveness in inhibiting fungal growth. The mechanisms of transport and subcellular accumulation are still under investigation but are thought to involve specific transporter proteins.

Structure Activity Relationship Sar Studies of Medicarpin 3 Acetate and Analogs

Impact of Acetyl Group on Biological Interactions

The introduction of an acetyl group to the medicarpin (B1676140) scaffold, forming medicarpin-3-acetate, significantly alters its physicochemical properties, such as polarity and hydrogen bonding capacity. These changes can profoundly influence how the molecule interacts with biological targets.

The biological activity of medicarpin derivatives is highly dependent on the nature of the substituent at the 3-hydroxyl position.

Medicarpin: The parent compound, medicarpin, possesses a free hydroxyl group at the C-3 position, which is crucial for some of its biological activities. For instance, medicarpin itself shows potent and selective inhibitory activity against human monoamine oxidase-B (hMAO-B), an enzyme implicated in neurodegenerative diseases. researcher.lifemdpi.com It also acts as an estrogen receptor agonist, which may contribute to its potential osteogenic effects. biocrick.comchemfaces.com Studies have also highlighted its antifungal and insect antifeedant properties. chemfaces.comtandfonline.com

This compound: The acetylation of the 3-hydroxyl group to form this compound can modulate activity. While specific comparative studies on this compound are limited in the searched literature, general principles of SAR suggest that this modification would decrease the molecule's ability to act as a hydrogen bond donor. This can either increase or decrease activity depending on the specific interactions within a receptor's binding pocket. For example, in the synthesis of acetyl derivatives of other pterocarpans, the acetyl group is used to characterize the molecule's structure, indicating its role in altering chemical properties. mdpi.com

Medicarpin-3-O-glucoside: This derivative, where a glucose molecule is attached at the 3-position, shows a different activity profile. It has been reported to have antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai It also inhibits the germination of certain fungal spores. biocrick.commedchemexpress.commedchemexpress.com The large, polar glucoside group significantly increases water solubility but may hinder passage through cell membranes or reduce affinity for certain hydrophobic binding sites compared to medicarpin or its acetate (B1210297) form. In some instances, the aglycone (medicarpin) shows the same or greater activity than the glucoside form, as seen in the inhibition of Rhizoctonia irregularis spore germination. researchgate.net

Other Derivatives: Studies on related pterocarpans reveal the importance of substituents. For instance, demethylation of medicarpin at the 9-methoxy position to form 3,9-dihydroxypterocarpan (B190946) (demethylmedicarpin) results in a compound with reduced antifungal activity compared to medicarpin. apsnet.org Conversely, methylation to homopterocarpin (B190395) (3,9-dimethoxypterocarpan) also alters the activity profile, showing weaker antifungal effects than medicarpin but retaining some insect antifeedant activity. apsnet.orgresearchgate.net

A comparison of the antifungal activity of medicarpin and its derivatives against Colletotrichum coccodes highlights these differences:

CompoundEffect on Spore GerminationEffect on Germ Tube Growth
Medicarpin Markedly reduced/delayedStrong inhibition
Demethylmedicarpin (CP-I) No effectReduced (less than medicarpin)
Homopterocarpin No effectReduced (less than medicarpin)
Maackiain Markedly reduced/delayedStrong inhibition
Table 1: Comparative antifungal activity of medicarpin and related pterocarpans. Data sourced from Higgins & Ingham, 1981. apsnet.org

The type and position of substituents on the pterocarpan (B192222) skeleton are critical determinants of receptor binding affinity and enzyme inhibition.

Receptor Binding: For opioid receptors, modifications to the core structure, including the addition of various substituents, can dramatically alter binding affinity and functional activity (agonist vs. antagonist). mdpi.com While not specific to this compound, these studies underscore the principle that even small changes to a core scaffold can lead to significant shifts in receptor interaction. mdpi.com The addition or removal of groups that can participate in hydrogen bonding or hydrophobic interactions directly impacts how the ligand fits into and interacts with the amino acid residues of a binding pocket. nih.gov

Enzymatic Activity: The inhibition of human monoamine oxidase (hMAO) enzymes by pterocarpans provides a clear example of substituent effects. A study comparing medicarpin and homopterocarpin revealed that the 3-OH group on medicarpin resulted in 1.6 times higher inhibitory activity against hMAO-B than the 3-OCH3 group on homopterocarpin. mdpi.com This suggests that the hydroxyl group is a key feature for potent inhibition of this specific enzyme. researcher.life Conversely, the 9-OCH3 group contributed more to hMAO-B inhibition than an 8,9-methylenedioxy group found in other pterocarpans. mdpi.com Electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) can enhance hydrogen bonding interactions within an enzyme's active site, leading to stronger inhibition. mdpi.com

The following table summarizes the inhibitory activity of medicarpin and related compounds against hMAO-A and hMAO-B:

CompoundSubstituent at C-3Substituent at C-9hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B
Medicarpin (8) -OH-OCH3>200.4544.2
Homopterocarpin (13) -OCH3-OCH31.490.722.07
Pterocarpin (12) -OCH38,9-methylenedioxy>103.36>2.98
Table 2: Structure-activity relationships of pterocarpans as hMAO inhibitors. Data sourced from Oh et al., 2022. mdpi.com

Rational Design of Modified Pterocarpan Structures

Rational design utilizes SAR data and structural biology to create new molecules with improved biological profiles. frontiersin.orgrsc.org This process involves modifying a known active compound (a "lead") to enhance its desired properties. For pterocarpans, this could involve:

Blocking Reactive Groups: Masking a reactive group, such as the carboxylic acid on some non-steroidal anti-inflammatory drugs (NSAIDs), can lead to new hybrid molecules with improved selectivity, for instance, for COX-2 inhibition. mdpi.com

Introducing New Pharmacophores: Tethering known active chemical motifs (pharmacophores) to the pterocarpan scaffold can create hybrid compounds with novel or enhanced activities.

Structure-Based Design: If the 3D structure of the target protein is known, new analogs can be designed to fit precisely into the binding site, maximizing favorable interactions and increasing potency and selectivity. researchgate.net This approach is crucial for developing inhibitors for targets like parasitic proteases or viral enzymes. researchgate.netnih.gov

Modifying Substituents: Based on SAR findings, substituents can be systematically varied to fine-tune activity. For example, knowing that the 3-OH group of medicarpin is important for hMAO-B inhibition, new analogs could be designed that maintain this feature while altering other parts of the molecule to improve other properties like bioavailability. mdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational chemistry is an indispensable tool for understanding and predicting the biological activity of molecules like this compound, accelerating the drug design process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking studies have been used to understand how medicarpin inhibits the enzyme laccase, revealing that it blocks a channel required for oxygen access to the enzyme's active site. researchgate.netresearchgate.net For hMAO-B inhibitors, docking simulations showed that medicarpin has a higher binding affinity for hMAO-B (-8.7 kcal/mol) compared to hMAO-A (-3.4 kcal/mol), explaining its selectivity. researchgate.net These computational results often align well with experimental findings and provide a molecular basis for the observed activity. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For pterocarpan derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting clostridial neuraminidase. researchgate.net These models revealed that electrostatic and steric interactions are key determinants of inhibitory activity and were used to design new, potentially more potent inhibitors. researchgate.net QSAR analyses of other flavonoid-type compounds have identified molecular shape, flexibility, and hydrophobic/hydrophilic properties as important for antimicrobial activity. nih.gov

These computational approaches allow researchers to screen virtual libraries of compounds, prioritize synthesis efforts, and generate hypotheses about how modifications, such as the addition of an acetyl group, will impact biological function. nih.govdntb.gov.ua

Metabolic Engineering and Synthetic Biology for Enhanced Production of Medicarpin 3 Acetate

Engineering Microbial Cell Factories for Acetylated Pterocarpan (B192222) Production

The use of microbial hosts like Escherichia coli and Saccharomyces cerevisiae as production platforms for pterocarpans, including the precursors to medicarpin-3-acetate, offers significant advantages over conventional plant-based methods. mdpi.comresearchgate.net These microorganisms can be engineered to achieve higher yields in shorter timeframes, providing a more sustainable and economically viable alternative. mdpi.comnih.gov Synthetic biology plays a pivotal role by enabling the design and construction of novel genetic circuits and the optimization of microbial systems for the biosynthesis of these complex bioactive compounds. mdpi.comresearchgate.net

Recent advancements have focused on reconstructing the biosynthetic pathways of pterocarpans in these microbial hosts. For instance, researchers have successfully engineered Saccharomyces cerevisiae to produce medicarpin (B1676140) from liquiritigenin (B1674857) by introducing key genes from plants like Glycyrrhiza uralensis and Glycyrrhiza glabra. nih.govresearchgate.net This involves identifying and validating the functions of enzymes responsible for converting precursors into the final medicarpin molecule. researchgate.net The final step to obtain this compound would involve the action of an acetyltransferase, a class of enzymes that can be sourced from various organisms or designed through protein engineering. While the direct microbial production of this compound is still an emerging area, the foundational work in producing its precursor, medicarpin, lays a strong groundwork. nih.govresearchgate.net

A critical aspect of engineering microbial cell factories is the selection of appropriate enzymes and host strains. researchgate.net Bioprospecting, the search for novel enzymes and microbial chassis, is crucial for identifying the most efficient biocatalysts to construct improved biosynthetic pathways. researchgate.netnih.gov This approach moves beyond model organisms to explore a wider diversity of microbes that may naturally possess advantageous traits for producing isoflavonoid (B1168493) derivatives. researchgate.netnih.gov

Optimization of Biosynthetic Gene Expression and Pathway Flux

One key strategy is to increase the copy numbers of genes encoding rate-limiting enzymes in the biosynthetic pathway. For example, in the production of medicarpin in S. cerevisiae, increasing the gene copy numbers of vestitone (B1219705) reductase (VR) and pterocarpan synthase (PTS) led to a significant increase in the final yield. nih.govresearchgate.net This demonstrates that fine-tuning gene expression is a critical lever for enhancing production. nih.govresearchgate.net

Flux balance analysis (FBA) is another computational method used to analyze and optimize metabolic networks. mdpi.com By identifying metabolic bottlenecks and competing pathways, researchers can devise genetic modification strategies to redirect cellular resources towards the synthesis of the desired product. mdpi.com This might involve upregulating genes in the target pathway while downregulating or knocking out genes in competing pathways. kaist.ac.kr For instance, computer simulation programs like "iBridge" can predict gene targets for overexpression or downregulation to efficiently construct microbial cell factories for specific chemical compounds. kaist.ac.kr

Strategies for Increasing Yield in Plant Production Systems

While microbial systems offer many advantages, research also continues to explore ways to enhance the production of this compound and its precursors in plant-based systems. Plant cell, tissue, and organ cultures provide a controlled environment for producing secondary metabolites. nih.govd-nb.info

One effective strategy is the use of elicitors, which are molecules that trigger defense responses in plants, often leading to an increased production of phytoalexins like medicarpin. mdpi.comresearchgate.net Methyl jasmonate (MJ) has been shown to be a potent elicitor, significantly enhancing the production of pterocarpans in cell suspension cultures of Sophora flavescens. mdpi.com The application of MJ can upregulate the expression of key structural genes in the pterocarpan biosynthetic pathway, including those for chalcone (B49325) synthase (CHS), isoflavone (B191592) synthase (IFS), and isoflavone reductase (IFR). mdpi.comresearchgate.net

Metabolic engineering of the host plants themselves is another promising approach. By overexpressing key genes in the isoflavonoid pathway, it is possible to increase the flux towards medicarpin. For example, expressing the isoflavone synthase gene from Medicago truncatula in alfalfa (Medicago sativa) led to an enhanced accumulation of the phytoalexin medicarpin in response to fungal infection. nih.gov This highlights the potential for genetically modifying plants to bolster their natural defense mechanisms and increase the yield of valuable compounds. kujnsr.com

Furthermore, optimizing culture conditions, such as media composition and nutrient feeding, can significantly impact the biomass and secondary metabolite production in plant cell cultures. nih.gov For instance, studies have shown that the concentration of lead in the growth medium can influence the expression of genes involved in medicarpin biosynthesis in Medicago sativa, suggesting that environmental factors can be manipulated to modulate production. chemfaces.com

Table 1: Key Genes and Enzymes in Medicarpin Biosynthesis

Gene/Enzyme Name Function in Pathway Source Organism Example(s)
Phenylalanine ammonia-lyase (PAL) Converts L-phenylalanine to cinnamic acid Medicago sativa
Cinnamate 4-hydroxylase (C4H) Hydroxylates cinnamic acid to p-coumaric acid Sophora flavescens
4-Coumarate-CoA ligase (4CL) Activates p-coumaric acid to its CoA ester Sophora flavescens
Chalcone synthase (CHS) Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone Medicago sativa, Sophora flavescens
Chalcone reductase (CHR) Reduces chalcone Sophora flavescens
Chalcone isomerase (CHI) Isomerizes chalcone to flavanone (B1672756) (liquiritigenin) Sophora flavescens
Isoflavone synthase (IFS) Converts flavanone to isoflavone (daidzein) Medicago truncatula, Sophora flavescens
Isoflavone 2'-hydroxylase (I2'H) Hydroxylates daidzein (B1669772) to form 2'-hydroxydaidzein Glycyrrhiza uralensis
Isoflavone reductase (IFR) Reduces 2'-hydroxyformononetin (B191511) to vestitone Medicago sativa, Sophora flavescens
Vestitone reductase (VR) Reduces vestitone Glycyrrhiza uralensis, Medicago sativa
Pterocarpan synthase (PTS) Cyclizes the intermediate to form medicarpin Glycyrrhiza uralensis
Acetyl-CoA:medicarpin 3-O-acetyltransferase Transfers an acetyl group to medicarpin Not explicitly identified for this compound in searches

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Medicarpin
Liquiritigenin
Vestitone
Daidzein
Formononetin (B1673546)
2'-hydroxyformononetin
(3R)-vestitone
(-)-medicarpin
(+)-medicarpin
L-phenylalanine
Cinnamic acid
p-coumaric acid
p-coumaroyl-CoA
Malonyl-CoA
Chalcone
Flavanone
Isoflavone
Pterocarpan

Advanced Analytical Methodologies for Medicarpin 3 Acetate Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the metabolite profiling and identification of compounds like Medicarpin-3-acetate in biological systems. wuxiapptec.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. doe.govnih.gov This precision allows for the determination of the elemental composition of the parent ion and its metabolites, which is a critical first step in structural elucidation. nih.gov

In the context of this compound research, HRMS is employed in non-targeted metabolomics studies to discover and identify its biotransformation products. tum.de When a biological system is exposed to this compound, subsequent analysis of extracts using techniques like Liquid Chromatography-HRMS (LC-HRMS) can reveal a comprehensive profile of related metabolites. wuxiapptec.com The workflow involves acquiring full-scan mass spectra, which allows for post-acquisition data mining to find all compounds related to the parent drug, including unexpected metabolites. nih.gov This approach is superior to targeted methods that might overlook unanticipated metabolic pathways. nih.gov

The data generated by HRMS is crucial for distinguishing between metabolites with very similar masses. For instance, the accurate mass data can differentiate an oxidation product from a metabonate, which might otherwise be misidentified. nih.gov Fragmentation analysis (MS/MS) performed on an HRMS platform further aids in pinpointing the exact site of metabolic modification on the this compound structure. doe.gov

HRMS Parameter Information Provided Significance in this compound Research
Accurate Mass (m/z) Provides the mass-to-charge ratio with high precision (e.g., < 3 ppm). doe.govAllows for the confident determination of the elemental formula of this compound and its potential metabolites.
Isotopic Pattern The relative abundance of ions containing different isotopes (e.g., ¹³C).Helps to confirm the elemental composition derived from the accurate mass measurement.
MS/MS Fragmentation Generates fragment ions by breaking down the parent molecule. doe.govProvides structural information to identify the core structure and locate metabolic modifications (e.g., hydroxylation, demethylation) on the molecule.
Full-Scan Data Acquisition Records all ions within a specified mass range. nih.govEnables untargeted analysis and retrospective data mining to identify all possible metabolites, not just predicted ones. tum.de

Advanced NMR Techniques for Structural Elucidation (beyond basic identification)

While basic 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for initial identification, advanced NMR techniques are required for the complete and unambiguous structural elucidation of complex molecules like this compound. numberanalytics.comresearchgate.net These methods provide detailed information about the molecule's three-dimensional structure, connectivity, and stereochemistry. numberanalytics.comscribd.com

Two-dimensional (2D) NMR spectroscopy is particularly powerful. numberanalytics.com Key techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, which is essential for tracing out the proton networks within the molecule's skeleton. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for assembling the complete carbon framework and linking different structural fragments of this compound. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, simplifying the assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, regardless of whether they are bonded. This is the primary technique for determining the relative stereochemistry and conformation of the molecule. numberanalytics.com

Other advanced 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the correct assignment of the ¹³C spectrum. numberanalytics.com The combined application of these techniques allows researchers to solve complex structural problems, such as determining the precise location of the acetate (B1210297) group and confirming the stereochemistry at the chiral centers of the pterocarpan (B192222) core. numberanalytics.comscribd.com

Advanced NMR Technique Type of Information Application to this compound Structure
COSY Reveals proton-proton (¹H-¹H) couplings through bonds. numberanalytics.comEstablishes the connectivity of protons on the aromatic rings and the heterocyclic core.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). numberanalytics.comConnects the acetate carbonyl carbon to the proton on the attached phenolic ring; links different ring systems together.
NOESY Identifies protons that are close in 3D space. numberanalytics.comConfirms the cis-fusion of the B/C rings in the pterocarpan skeleton and determines the molecule's overall conformation.
DEPT Differentiates carbon types (CH, CH₂, CH₃). numberanalytics.comHelps to unambiguously assign each carbon atom in the ¹³C NMR spectrum.

Chromatographic-Spectroscopic Coupling Methods (e.g., LC-MS/MS) for Quantification

For the sensitive and specific quantification of this compound in biological samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. shimadzu.com

A typical LC-MS/MS method for quantifying a compound like this compound involves several key steps. nih.gov First, the compound is separated from the complex sample matrix (e.g., plasma, tissue homogenate) using a reverse-phase HPLC or UHPLC column. nih.govshimadzu.com Following separation, the analyte enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where it is ionized. nih.gov

The quantification is performed using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the specific parent ion of this compound. This ion is then fragmented in the collision cell, and the third quadrupole selects a specific, characteristic fragment ion to be detected. The transition from the parent ion to the fragment ion is highly specific to the analyte, minimizing interference from other co-eluting compounds and ensuring accurate quantification even at very low concentrations. shimadzu.com A validated LC-MS/MS method for the parent compound, medicarpin (B1676140), demonstrated linearity in the 1-500 ng/mL range with a sensitivity of 1 ng/mL in rat plasma, showcasing the power of this approach which can be adapted for this compound. nih.gov

Parameter Example from Medicarpin Study nih.gov Relevance for this compound Quantification
Chromatography Column RP18 (4.6mm × 50mm, 5.0µm)A C18 column is effective for separating moderately non-polar compounds like pterocarpans from biological matrices.
Mobile Phase Methanol (B129727) and 10mM ammonium (B1175870) acetate (80:20 v/v)The mobile phase would be optimized to achieve good peak shape and retention time for the more non-polar this compound.
Ionization Mode ESI Positive/NegativeThe ionization mode would be selected based on which provides the strongest and most stable signal for this compound.
Detection Mode Multiple Reaction Monitoring (MRM)MRM transitions (parent ion → fragment ion) would be specifically developed for this compound and an internal standard for high selectivity.
Linear Range 1-500 ng/mLThe method would be validated to establish a linear range appropriate for the expected concentrations in research studies. nih.gov
Sensitivity (LOD/LOQ) 1 ng/mL (LLOQ)High sensitivity is crucial for detecting low levels of the compound in pharmacokinetic or metabolism studies. nih.gov

Isotopic Labeling for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov When applied to this compound, MFA using stable isotope labeling can provide unprecedented insights into its biosynthesis in plants or its metabolic fate in other organisms. The core principle involves introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into the biological system. frontiersin.org

For example, to study the biosynthesis of this compound, a plant or cell culture could be fed with ¹³C-labeled acetate. isotope.com As the labeled acetate is assimilated and processed through various metabolic pathways (e.g., the shikimate and phenylpropanoid pathways leading to flavonoids), the ¹³C atoms are incorporated into the structure of this compound and its precursors. frontiersin.org

The distribution of the isotopic label within the molecule is then measured using mass spectrometry or NMR. nih.govfrontiersin.org By analyzing these labeling patterns and applying computational modeling, researchers can deduce the relative contributions of different pathways to its formation and quantify the flow of metabolites through the network. nih.govd-nb.info This allows for a dynamic understanding of its production under different conditions, which is not achievable through simple concentration measurements alone. nih.gov

Component Description Role in this compound MFA
Isotopic Tracer A substrate containing a stable isotope (e.g., ¹³C-acetate, ¹³C-glucose). frontiersin.orgisotope.comActs as a tag to trace the flow of atoms through the metabolic pathways that produce or consume this compound.
Labeling Experiment A biological system (e.g., plant, cell culture) is grown in the presence of the tracer until isotopic steady state is reached. d-nb.infoAllows the isotopic label to be incorporated into the intracellular metabolite pools and end products like this compound.
Analytical Measurement Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) is used to measure the mass or positional isotopomer distribution. nih.govProvides the raw data on how the stable isotope was incorporated into the molecular structure.
Computational Modeling A metabolic network model is used to simulate labeling patterns based on a set of fluxes. The model is fitted to the experimental data to estimate the in vivo fluxes. d-nb.infoTranslates the labeling data into quantitative reaction rates, revealing the dynamics of this compound metabolism.

Theoretical and Computational Research on Medicarpin 3 Acetate

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov In drug discovery, MD simulations provide a dynamic view of how a ligand, such as Medicarpin (B1676140) or its derivatives, interacts with its biological target, typically a protein. rsc.org This method allows researchers to observe conformational changes, predict binding affinities, and analyze the stability of the ligand-protein complex. rsc.orgresearchgate.net

While specific MD simulation studies on Medicarpin-3-acetate are not prevalent in the literature, research on its parent compound, Medicarpin, provides valuable insights into the types of interactions it can form. Molecular docking simulations, a related technique that predicts the preferred orientation of a molecule when bound to another, have been performed for Medicarpin against various targets.

For instance, molecular docking of Medicarpin against human monoamine oxidase-B (hMAO-B), an enzyme implicated in neurological disorders, revealed a high binding affinity. nih.govresearchgate.net The simulations showed that Medicarpin fits into the binding pocket of the enzyme, with calculated binding affinities of -8.7 kcal/mol for hMAO-B and -3.4 kcal/mol for the related hMAO-A, indicating selectivity. nih.govresearchgate.net Similarly, computational studies on the interaction of Medicarpin with the pregnane (B1235032) X receptor (PXR), which is involved in drug metabolism, identified key interactions. These included strong hydrogen bonds with amino acid residues like Ser247 and His407, as well as π–π stacking interactions with Trp299, all within a pocket of hydrophobic residues. acs.org

These computational approaches calculate the binding free energy, which indicates the strength of the interaction between the compound and its target. The lower the binding energy, the more favorable the interaction.

Table 1: Examples of Calculated Binding Affinities for Medicarpin with Protein Targets

Compound Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Medicarpin Human Monoamine Oxidase-B (hMAO-B) -8.7 Not specified
Medicarpin Human Monoamine Oxidase-A (hMAO-A) -3.4 Not specified

This data is for the parent compound Medicarpin and is used to illustrate the application of molecular simulation methodologies.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and chemical reactivity of molecules from first principles. mdpi.comunige.ch These methods provide detailed information about the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a molecule's behavior in chemical reactions. mdpi.comnih.gov

For a molecule such as this compound, DFT calculations can elucidate several key properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. mdpi.com It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for hydrogen bonding and electrophilic or nucleophilic attack. chemrxiv.org

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, orbital interactions, and the nature of chemical bonds (e.g., covalent vs. ionic character). mdpi.com It helps to understand intramolecular interactions, such as charge delocalization, that contribute to molecular stability. mdpi.com

These theoretical calculations offer a precise, atom-level understanding of the intrinsic electronic features of this compound, which underpins its chemical behavior and interactions with biological systems. researchgate.netrsc.org

Table 3: Properties Investigated via Quantum Chemical Calculations and Their Significance

Property Computational Method Significance in Chemical Research
HOMO-LUMO Energy Gap DFT, Hartree-Fock mdpi.com Indicates chemical stability and reactivity; a larger gap suggests higher stability. mdpi.com
Molecular Electrostatic Potential (MEP) DFT mdpi.com Identifies reactive sites for electrophilic and nucleophilic interactions. chemrxiv.org
Atomic Charges NBO, Mulliken Population Analysis Describes the electron distribution and helps identify charged regions in the molecule.

Future Research Trajectories and Challenges for Medicarpin 3 Acetate

Addressing the Specificity of Acetylation in Biological Systems

A primary challenge in the study of Medicarpin-3-acetate is the elucidation of its precise biosynthetic pathway, specifically the final acetylation step. While the core pathway for medicarpin (B1676140) synthesis from phenylpropanoid precursors is largely understood, the enzymatic machinery responsible for adding the acetate (B1210297) group at the 3-hydroxy position remains unidentified. nih.govnih.govscispace.com Future research must focus on identifying and characterizing the specific acyltransferase(s) involved in this reaction.

Key research questions include:

Is the acetylation of medicarpin a constitutive process or is it induced by specific elicitors, such as pathogen attack or abiotic stress?

What is the substrate specificity of the involved enzyme(s)? Do they act exclusively on medicarpin or can they acetylate other related flavonoids?

Where does this reaction occur within the cell and how is it regulated at the genetic and protein levels?

Answering these questions will require a combination of protein biochemistry to isolate the enzyme and molecular genetics to identify the corresponding gene. Understanding the specificity of this acetylation is fundamental for any future attempts at biotechnological production and for comprehending its biological significance. The chemical modification of metabolic skeletons through processes like acylation is a key driver of the diversity and function of plant secondary metabolites. mdpi.com

Exploration of Novel Biological Targets and Mechanisms

The known biological activity of this compound is primarily its antifungal action, which is thought to involve the disruption of fungal cell wall synthesis. nih.gov However, the broader biological potential of this molecule is largely unexplored. The parent compound, medicarpin, has been shown to exhibit a range of activities, including pro-apoptotic effects in leukemia cells and the ability to overcome multidrug resistance by modulating P-glycoprotein efflux pumps. nih.gov Furthermore, medicarpin has been identified as a potent and reversible inhibitor of human monoamine oxidase-B, suggesting potential applications in neurodegenerative diseases. nih.gov

A crucial future trajectory is to investigate whether the addition of the 3-acetate group modifies these activities. The acetate moiety could alter the molecule's solubility, stability, and ability to interact with biological targets. Research should systematically screen this compound against a wide array of targets to uncover novel mechanisms of action. This could include exploring its potential as an antiproliferative agent, an immunomodulator, or a specific enzyme inhibitor, similar to other isoflavonoids that are known to interact with various cellular signaling pathways. nih.govnih.gov

Table 1: Known and Potential Biological Activities for Investigation

Compound Known/Reported Activity Potential Future Research Area for this compound
This compound Antifungal nih.gov - Elucidation of specific antifungal mechanism- Screening for antibacterial activity- Investigation of antiviral properties
Medicarpin (precursor) - Pro-apoptotic in cancer cells nih.gov- P-gp efflux pump modulation nih.gov- Monoamine Oxidase-B inhibitor nih.gov - Evaluation of antiproliferative activity against various cancer cell lines- Assessment of impact on neuroreceptor and enzyme function- Investigation of anti-inflammatory properties

| General Isoflavonoids | - Estrogenic/Antiestrogenic activity nih.govnih.gov- Antioxidant effects mdpi.com- Protein tyrosine kinase inhibition nih.gov | - Determination of receptor binding affinity (e.g., estrogen receptors)- Quantification of antioxidant capacity- Profiling of kinase inhibition activity |

Development of Sustainable and Scalable Production Methods

Currently, obtaining significant quantities of this compound for research and potential commercial use is a major hurdle, as isolation from plant sources is often difficult and yields are low. researchgate.netmdpi.com While chemical synthesis is possible, it can be complex and may not be environmentally or economically scalable. The future of this compound production lies in the development of sustainable biotechnological platforms.

With the key genes of the pterocarpan (B192222) biosynthetic pathway being identified, metabolic engineering offers a promising route. nih.govnih.gov Future research should focus on:

Heterologous Expression: Reconstructing the entire biosynthetic pathway, including the yet-to-be-identified acetyltransferase, in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is a particularly attractive chassis due to its GRAS (Generally Recognized as Safe) status and proven ability to produce complex plant metabolites, including polyketides. utexas.edu

Plant Cell Cultures: Establishing and optimizing plant cell or hairy root cultures from medicarpin-producing species (e.g., Medicago sativa) and using elicitors to boost the production of the target compound. frontiersin.org

Pathway Optimization: Once a production host is established, synthetic biology tools can be used to optimize metabolic flux towards this compound by overexpressing rate-limiting enzymes and suppressing competing pathways. frontiersin.orgresearchgate.net

These approaches would provide a renewable, scalable, and controlled source of the compound, moving away from reliance on chemical synthesis or extraction from limited plant material. ga-online.org

Interdisciplinary Approaches Integrating Omics Data and Synthetic Biology

Unraveling the complexities of this compound biosynthesis and regulation requires a deeply integrative approach. The convergence of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with synthetic biology provides a powerful toolkit for future research. frontiersin.orgrsc.orgnih.gov

A key trajectory involves using multi-omics data to identify the final gene in the pathway:

Transcriptomics: By comparing the gene expression profiles of medicarpin-producing plants under inducing (e.g., pathogen elicitor) versus non-inducing conditions, researchers can identify candidate genes that are co-expressed with known pathway genes like chalcone (B49325) synthase and isoflavone (B191592) reductase. researchgate.net This approach has been highly successful in identifying new members of biosynthetic pathways. nih.gov

Metabolomics: Advanced mass spectrometry can be used to profile the accumulation of this compound and its precursors over time, correlating these metabolite dynamics with transcriptomic data to strengthen gene-to-metabolite associations. nih.gov

Genomics: The availability of sequenced genomes from medicinal plants allows for genome mining and the identification of biosynthetic gene clusters, where genes for a specific pathway are physically co-located on a chromosome. mdpi.comcncb.ac.cnresearchgate.net

Once candidate genes, such as the specific acetyltransferase, are identified, synthetic biology techniques can be used for rapid functional validation by expressing them in engineered microbial hosts and verifying the production of this compound. utexas.edufrontiersin.org This integrated cycle of discovery, validation, and engineering will be essential for advancing the field.

Investigation of Environmental and Ecological Roles of Acetylated Phytoalexins

Phytoalexins are, by definition, key components of plant defense against pathogens. wikipedia.orgnih.govnih.gov While this broad role is established, the specific ecological significance of phytoalexin modifications, such as acetylation, is poorly understood. The addition of an acetate group to medicarpin likely alters its physicochemical properties, which could have significant ecological implications.

Future research must address the question: What is the functional advantage of producing this compound instead of, or in addition to, medicarpin? This line of inquiry should investigate:

Antimicrobial Spectrum: Does the acetate group alter the compound's efficacy or spectrum of activity against different types of plant pathogens, including various fungi and bacteria?

Stability and Persistence: How does acetylation affect the molecule's stability in the plant's local environment, such as in the soil (rhizosphere) following root exudation or tissue decay? A more stable compound could offer longer-lasting protection.

Allelopathic Interactions: Could this compound play a role in plant-plant communication (allelopathy) or in shaping the microbial community in the soil around the plant?

Detoxification Resistance: Is the acetylated form more resistant to detoxification by pathogenic microbes, which often evolve enzymes to break down host phytoalexins? nih.gov

Exploring these ecological roles is a critical frontier that will provide a more complete understanding of why plants have evolved the machinery to produce such specific chemical derivatives as part of their defensive arsenal. researchgate.netnih.govresearchgate.net

Q & A

Q. How should researchers handle conflicting spectral data when characterizing novel this compound analogs?

  • Methodology : Re-run NMR/MS under identical conditions and cross-validate with independent labs. For ambiguous peaks, use deuterium exchange or chemical derivatization to confirm assignments. Publish annotated spectra in open-access databases (e.g., ChemSpider) with metadata .

Q. Tables for Reference

Parameter Recommended Method Validation Criteria Evidence
Purity AnalysisHPLC-UV (λ = 254 nm)RSD ≤ 2% for triplicate injections
Structural Elucidation1H^1H-NMR + HRMSδ values matched to literature ±0.05 ppm
In Vivo ToxicityOECD Guideline 407Histopathology scores ≤ control cohort

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.